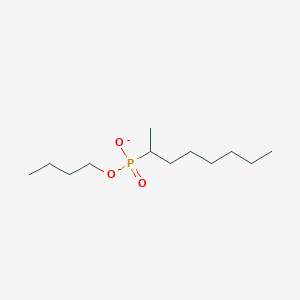
Butyl octan-2-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl octan-2-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a butyl and an octan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl octan-2-ylphosphonate typically involves the reaction of butyl phosphonic acid with octan-2-ol under acidic conditions. The reaction proceeds through the formation of an ester linkage between the phosphonic acid and the alcohol. Common reagents used in this synthesis include hydrochloric acid (HCl) or bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Butyl octan-2-ylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different phosphonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various phosphonate esters depending on the nucleophile used.
Scientific Research Applications
Butyl octan-2-ylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in drug development and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bone-related diseases due to its structural similarity to bisphosphonates
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of butyl octan-2-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
- Butyl phosphonate
- Octyl phosphonate
- Bisphosphonates
Comparison: Butyl octan-2-ylphosphonate is unique due to its specific combination of butyl and octan-2-yl groups, which confer distinct chemical and physical properties. Compared to butyl phosphonate and octyl phosphonate, it has a more complex structure, potentially leading to different reactivity and applications. Unlike bisphosphonates, which have two phosphonate groups, this compound has only one, which may result in different biological activities and therapeutic potentials .
Properties
CAS No. |
116116-20-2 |
|---|---|
Molecular Formula |
C12H26O3P- |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
butoxy(octan-2-yl)phosphinate |
InChI |
InChI=1S/C12H27O3P/c1-4-6-8-9-10-12(3)16(13,14)15-11-7-5-2/h12H,4-11H2,1-3H3,(H,13,14)/p-1 |
InChI Key |
KVEJKOVVWWARAW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC(C)P(=O)([O-])OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















